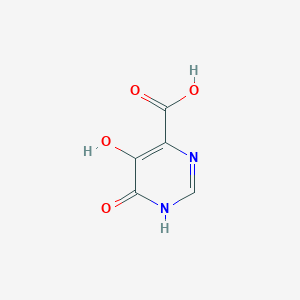

5,6-Dihydroxy-pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-2(5(10)11)6-1-7-4(3)9/h1,8H,(H,10,11)(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRRDUISATZZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716395 | |

| Record name | 5-Hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52412-10-9 | |

| Record name | 5-Hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-Dihydroxy-pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Dihydroxypyrimidine Carboxylic Acid Scaffold

5,6-Dihydroxy-pyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core variously substituted with hydroxyl and carboxyl groups, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including antiviral, anticancer, and antibacterial properties. Notably, compounds bearing the dihydroxypyrimidine carboxylic acid motif have been investigated as inhibitors of various enzymes, such as HIV integrase and hepatitis C virus (HCV) NS5B polymerase.[1][2] The strategic placement of the hydroxyl and carboxylic acid groups allows for crucial interactions with biological targets, often through metal chelation and hydrogen bonding. This guide provides a comprehensive overview of the plausible synthetic pathways to this compound, drawing from established principles of pyrimidine chemistry and analogous syntheses.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The core of these strategies lies in the construction of the pyrimidine ring through cyclocondensation reactions, followed by or preceded by the introduction of the desired functional groups. Key considerations in designing a successful synthesis include the choice of starting materials, the sequence of reactions, and the methods for introducing the hydroxyl and carboxylic acid functionalities.

Two primary retrosynthetic disconnections can be envisioned for the target molecule:

-

Cyclocondensation of a C3-dicarbonyl synthon with a urea or amidine derivative. This is a classic and widely used method for pyrimidine synthesis.[3]

-

Modification of a pre-existing pyrimidine ring. This could involve hydroxylation or oxidation of a suitable pyrimidine precursor.

This guide will focus on the first approach, as it offers a more direct and versatile route to the target molecule.

Proposed Synthesis Pathway: A Multi-step Approach

A plausible and efficient synthesis of this compound can be achieved through a multi-step pathway starting from readily available commercial reagents. The overall strategy involves the preparation of a suitably substituted three-carbon electrophile, followed by a cyclocondensation reaction with urea to form the pyrimidine ring.

Diagram of the Proposed Synthesis Pathway

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydroxy-pyrimidine-4-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry. As a member of the dihydroxypyrimidine class, which has demonstrated therapeutic potential, a thorough understanding of its physicochemical properties is paramount for its application in drug discovery and development.[1][2] This technical guide provides a comprehensive analysis of the structural and chemical characteristics of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates predicted data from computational models with established principles of pyrimidine chemistry and data from closely related analogues. Key topics covered include its structural features with a detailed discussion on tautomerism, predicted ionization constants (pKa), solubility profiles, and spectral properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these crucial parameters, offering a self-validating framework for researchers.

Introduction: The Significance of Dihydroxypyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a fundamental structural motif in a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents.[3] The dihydroxypyrimidine moiety, in particular, has emerged as a privileged scaffold in drug discovery, notably in the development of antiviral agents. Derivatives of dihydroxypyrimidine carboxylic acids have been identified as potent inhibitors of viral enzymes, such as HIV integrase and hepatitis C virus (HCV) NS5B polymerase.[1][4][5] The strategic placement of hydroxyl and carboxyl groups allows for critical interactions with biological targets, often involving metal chelation within enzyme active sites. A comprehensive grasp of the physicochemical properties of new analogues, such as this compound, is a prerequisite for optimizing their therapeutic potential, guiding formulation development, and understanding their pharmacokinetic profiles.

Molecular Structure and Tautomerism

The chemical structure of this compound (Molecular Formula: C₅H₄N₂O₄, Molecular Weight: 156.09 g/mol ) presents a fascinating case of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The presence of two hydroxyl groups on the pyrimidine ring, adjacent to nitrogen atoms, allows for several potential tautomeric forms.

Caption: Potential tautomeric forms of this compound.

The equilibrium between these tautomers is influenced by the solvent, pH, and temperature, which in turn affects the molecule's spectroscopic properties and biological activity. In aqueous solutions and solid states, dihydroxypyrimidine derivatives often favor the keto-enol and zwitterionic forms.[6][7] The zwitterionic form, in particular, can be significant in biological systems.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates of the key physicochemical properties of this compound. The following table summarizes these predicted values.

| Property | Predicted Value | Notes |

| pKa | pKa₁: ~2.5 (Carboxylic Acid)pKa₂: ~6.5 (First Hydroxyl)pKa₃: ~10.0 (Second Hydroxyl) | This molecule is polyprotic. The carboxylic acid is the most acidic group, followed by the hydroxyl groups. The exact pKa values are influenced by the electron-withdrawing nature of the pyrimidine ring and the other substituents. |

| LogP | ~ -1.5 | The negative LogP value suggests that the molecule is hydrophilic, which is expected given the presence of multiple hydrogen bond donors and acceptors. |

| Aqueous Solubility | Moderately soluble | The presence of polar functional groups capable of hydrogen bonding with water suggests moderate aqueous solubility. Solubility is expected to be pH-dependent. |

| Melting Point | >300 °C (decomposes) | High melting points are characteristic of related dihydroxypyrimidine compounds, often due to strong intermolecular hydrogen bonding and crystal lattice energy. |

Disclaimer: These values are computationally predicted and should be confirmed by experimental analysis.

Predicted Spectral Properties

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple. The key predicted chemical shifts (in DMSO-d₆) are:

-

~13.0-14.0 ppm (broad singlet, 1H): Carboxylic acid proton.

-

~10.0-11.0 ppm (broad singlet, 2H): Protons of the two hydroxyl groups.

-

~8.5 ppm (singlet, 1H): Proton at position 2 of the pyrimidine ring.

13C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework. Predicted chemical shifts (in DMSO-d₆) include:

-

~165-170 ppm: Carboxylic acid carbonyl carbon.

-

~150-160 ppm: Carbons at positions 5 and 6 bearing the hydroxyl groups.

-

~140-145 ppm: Carbon at position 4.

-

~130-135 ppm: Carbon at position 2.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the pyrimidine ring system. In an acidic to neutral aqueous solution, absorption maxima (λmax) are predicted to be in the range of 260-280 nm.[6][8] The position and intensity of these bands are sensitive to pH changes due to the ionization of the carboxylic acid and hydroxyl groups.

Experimental Protocols for Physicochemical Characterization

The following protocols provide a robust framework for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the multiple pKa values of the compound.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation of Solutions: Prepare standardized solutions of approximately 0.1 M NaOH and 0.1 M HCl.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. Add a known excess of the standardized HCl solution to ensure all basic sites are protonated.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points of the titration curve. For polyprotic acids, multiple inflection points will be observed.

Determination of Aqueous Solubility

This protocol describes the shake-flask method for determining aqueous solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the suspension to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

5.3.1. NMR Spectroscopy

Caption: Protocol for NMR sample preparation and analysis.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation and unambiguous assignment of signals.

5.3.2. UV-Vis Spectroscopy

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Working Solutions: Prepare a series of dilutions from the stock solution.

-

Spectral Acquisition: Record the UV-Vis spectrum of each dilution over a wavelength range of approximately 200-400 nm using a spectrophotometer.

-

Determination of λmax: Identify the wavelength(s) of maximum absorbance.

Stability Considerations

Dihydroxypyrimidine derivatives can be susceptible to oxidative degradation, especially in alkaline conditions. The catechol-like dihydroxy arrangement on the pyrimidine ring may be prone to oxidation, potentially leading to colored degradation products. It is recommended to store the compound in a cool, dark, and dry environment. For solutions, preparation in degassed solvents and storage under an inert atmosphere (e.g., argon or nitrogen) can minimize degradation.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of medicinal chemistry, stemming from the established biological activities of the dihydroxypyrimidine scaffold. While direct experimental data on its physicochemical properties are scarce, this technical guide provides a comprehensive overview based on computational predictions and established chemical principles. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these crucial parameters. A thorough experimental characterization of its pKa, solubility, stability, and tautomeric equilibrium will be instrumental in advancing its development as a potential therapeutic agent.

References

- He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 13(5), 819-826.

- Pace, P., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(9), 2225-2235.

- Barabanov, M. A., et al. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 56(9), 1086-1088.

- Starosta, R., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.

- Klochkov, A. M., et al. (2021).

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]

-

Pace, P., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. PubMed. [Link]

-

Barabanov, M. A., et al. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. ResearchGate. [Link]

-

Starosta, R., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. PubMed Central. [Link]

-

Klochkov, A. M., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. PubMed Central. [Link]

-

Chemicalize by ChemAxon. Chemicalize Website. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 52412109, this compound. PubChem. [Link]

Sources

- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp [pubmed.ncbi.nlm.nih.gov]

- 5. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The 5,6-Dihydroxypyrimidine-4-Carboxylic Acid Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold in Antiviral Drug Discovery

The landscape of antiviral therapeutics is in a perpetual state of evolution, driven by the dual challenges of emerging viral threats and the development of drug resistance. Within this dynamic environment, certain chemical structures emerge as "privileged scaffolds" – core molecular frameworks that exhibit a propensity for binding to multiple biological targets, thereby serving as a fertile ground for the development of novel therapeutic agents. The 5,6-dihydroxypyrimidine-4-carboxylic acid core is one such scaffold that has garnered significant attention, particularly in the design of inhibitors for viral enzymes that are crucial for replication.

This technical guide provides an in-depth exploration of the 5,6-dihydroxypyrimidine-4-carboxylic acid scaffold, moving beyond a superficial overview to deliver actionable insights for researchers, medicinal chemists, and drug development professionals. We will delve into the critical nuances of its chemical structure, particularly the phenomenon of tautomerism, explore synthetic pathways to access this core and its derivatives, and illuminate its application in the development of potent antiviral agents, most notably as HIV integrase inhibitors.

Chemical Structure and the Critical Role of Tautomerism

A precise understanding of the chemical structure of the 5,6-dihydroxypyrimidine-4-carboxylic acid scaffold is fundamental to appreciating its function. While a specific CAS number for the unsubstituted parent acid is not readily found in commercial or chemical databases, a closely related derivative, 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide , is registered under CAS Number 954240-93-8 [1]. The absence of a dedicated CAS number for the parent acid suggests it is primarily utilized as a core structure within more complex, substituted molecules rather than as a standalone, commercially available compound.

A key feature of the dihydroxypyrimidine ring is its existence in multiple tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of dihydroxypyrimidines, this involves the migration of protons and the shifting of double bonds, leading to keto-enol tautomerism. The 5,6-dihydroxy form can exist in equilibrium with its keto-enol and diketo tautomers, such as 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. This dynamic equilibrium is not merely a chemical curiosity; it has profound implications for the molecule's three-dimensional shape, hydrogen bonding capabilities, and, consequently, its interaction with biological targets.

Caption: Tautomeric equilibrium of the 5,6-dihydroxypyrimidine-4-carboxylic acid core.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a visual representation.

Synthetic Strategies: Accessing the Dihydroxypyrimidine Core

The synthesis of the dihydroxypyrimidine carboxylic acid scaffold and its derivatives is a critical step in harnessing its therapeutic potential. While a single, universal synthetic route does not exist, several strategies have been successfully employed, often tailored to the desired substitution pattern on the pyrimidine ring.

A general and adaptable approach to the synthesis of substituted pyrimidine-5-carboxylic esters involves the condensation of amidinium salts with a suitably functionalized three-carbon component. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Illustrative Synthetic Workflow: A Generalized Approach

The following workflow outlines a conceptual pathway for the synthesis of a 2-substituted 5,6-dihydroxypyrimidine-4-carboxylic acid derivative. This is a composite representation based on established pyrimidine syntheses and may require optimization for specific target molecules.

Caption: Generalized synthetic workflow for 2-substituted 5,6-dihydroxypyrimidine-4-carboxylic acids.

Applications in Drug Development: A Focus on Antiviral Therapies

The 5,6-dihydroxypyrimidine-4-carboxylic acid scaffold has proven to be a particularly fruitful starting point for the development of antiviral agents, with notable successes in the inhibition of HIV integrase.[2][3][4][5]

HIV Integrase Inhibition: A Tale of Metal Chelation

HIV integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. The active site of HIV integrase contains divalent metal ions (typically Mg²⁺) that are crucial for its catalytic activity.

The dihydroxypyrimidine-4-carboxamide derivatives have emerged as potent HIV integrase inhibitors.[2][3] Their mechanism of action is predicated on the ability of the dihydroxy-carboxamide moiety to chelate the metal ions in the integrase active site. This binding event effectively sequesters the essential cofactors, thereby inhibiting the enzyme's function and halting viral replication. Interestingly, while the dihydroxypyrimidine carboxylic acid derivatives were initially explored, the corresponding carboxamides were found to be more potent inhibitors of HIV integrase.[3]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Origins of 5,6-Dihydroxy-pyrimidine-4-carboxylic Acid: A Technical Guide for Researchers

Introduction: Situating a Novel Pyrimidine in the Metabolic Landscape

In the vast and intricate network of cellular metabolism, pyrimidines represent a cornerstone, forming the essential building blocks of nucleic acids (DNA and RNA) and playing critical roles in the synthesis of phospholipids, glycoproteins, and serving as vital enzyme cofactors.[1][2][3] The canonical de novo and salvage pathways for pyrimidine biosynthesis are well-established, culminating in the production of uridine monophosphate (UMP), which is subsequently converted to other essential pyrimidine nucleotides.[4][5][6] However, the metabolic chart is far from complete, with numerous derivatives and catabolites whose biological origins and functions remain to be elucidated. One such molecule of interest is 5,6-Dihydroxy-pyrimidine-4-carboxylic acid.

This technical guide provides a comprehensive exploration of the plausible biological origins of this compound, addressing a critical knowledge gap for researchers in biochemistry, drug discovery, and molecular biology. While a dedicated biosynthetic pathway for this specific molecule is not yet defined in the literature, this document will, with scientific rigor, postulate potential enzymatic routes for its formation based on established principles of pyrimidine metabolism and known enzymatic capabilities. Furthermore, we will provide detailed, field-proven experimental workflows for its identification and characterization in biological systems.

Postulated Biosynthetic Pathways: A Hypothesis-Driven Approach

The structure of this compound, featuring a pyrimidine core with hydroxyl groups at positions 5 and 6 and a carboxyl group at position 4, suggests its origin may lie in the modification of a common pyrimidine precursor. We propose two primary hypothetical pathways for its formation:

Hypothesis 1: Oxidative Modification of a Pre-existing Pyrimidine Carboxylate

This pathway postulates that a carboxylated pyrimidine, such as orotic acid (orotate), a key intermediate in de novo pyrimidine synthesis, undergoes sequential hydroxylation.

Conceptual Pathway: Oxidation of Orotate

Caption: Hypothetical pathway involving the sequential hydroxylation of orotic acid.

Causality of Experimental Choices:

Orotic acid is a logical starting point as it already possesses the pyrimidine ring and the C4-carboxylic acid moiety. The introduction of hydroxyl groups onto aromatic rings is a common biological transformation catalyzed by mono-oxygenases and dioxygenases.[7] These enzymes often utilize molecular oxygen and a reducing agent (like NADH or NADPH) to introduce hydroxyl groups.[7] The hydroxylation of a pyridine ring, which is structurally analogous to a pyrimidine ring, has been observed in microbial metabolism, lending credence to this hypothesis.[7]

Hypothesis 2: Carboxylation of a Dihydroxypyrimidine

This alternative pathway suggests that a dihydroxypyrimidine, potentially a degradation product or a modified pyrimidine base, is carboxylated to yield the final product.

Conceptual Pathway: Carboxylation of a Dihydroxypyrimidine Intermediate

Caption: Hypothetical pathway involving hydroxylation followed by carboxylation of a pyrimidine precursor.

Causality of Experimental Choices:

The degradation of pyrimidines can lead to various modified bases.[2][4][5] While pyrimidine degradation in humans typically involves ring opening, microorganisms employ diverse catabolic strategies, including oxidative pathways.[8][9] It is conceivable that a dihydroxypyrimidine intermediate could be formed. The subsequent carboxylation of this intermediate would require a carboxylase enzyme. While the reverse reaction, decarboxylation, is common in pyrimidine metabolism (e.g., OMP decarboxylase), enzymatic carboxylation is also a known biochemical reaction, although less common for pyrimidine rings themselves.[10]

Experimental Protocols for Identification and Characterization

To investigate the presence and biosynthetic origin of this compound, a multi-step experimental approach is required.

Protocol 1: Metabolite Extraction from Biological Samples

This protocol provides a general method for extracting small polar molecules, including pyrimidine derivatives, from cells or tissues.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

80% Methanol (pre-chilled to -80°C)

-

Centrifuge capable of 4°C and >10,000 x g

-

Lyophilizer or vacuum concentrator

Procedure:

-

Sample Quenching and Lysis:

-

For cell cultures, rapidly aspirate the medium and add pre-chilled 80% methanol to the cell pellet.

-

For tissues, homogenize the tissue in pre-chilled 80% methanol.

-

Vortex vigorously for 1 minute to ensure cell lysis and protein precipitation.

-

-

Incubation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., water or a mobile phase-compatible solvent) for analysis.

Self-Validating System: The use of pre-chilled methanol serves to quench metabolic activity instantaneously, preventing enzymatic degradation of the target molecule. The high-speed centrifugation ensures the removal of interfering proteins.

Protocol 2: Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the use of HPLC-MS for the sensitive and specific detection and quantification of this compound.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Orbitrap or Q-TOF)[1]

Chromatographic Conditions (Example):

-

Column: A reverse-phase column suitable for polar compounds (e.g., C18 with a polar end-capping).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to elute polar compounds.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid group.

-

Detection Mode:

-

Targeted: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, using a synthetic standard of this compound to determine the specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Untargeted: Full scan mode on a high-resolution mass spectrometer for identification in complex mixtures.

-

Data Presentation:

| Analytical Parameter | Description |

| Retention Time | The time at which the compound elutes from the HPLC column. |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule. |

| Product Ions (m/z) | The mass-to-charge ratios of the fragments generated in the mass spectrometer. |

Self-Validating System: The combination of retention time and specific mass transitions (in targeted analysis) or accurate mass measurement (in untargeted analysis) provides a high degree of confidence in the identification of the target compound.

Experimental Workflow: From Sample to Identification

Caption: A streamlined workflow for the analysis of this compound.

Future Directions and Concluding Remarks

The definitive elucidation of the biological origin of this compound will likely require a combination of metabolomics, enzymology, and genetic approaches. The experimental protocols outlined in this guide provide a robust framework for initiating such investigations. The identification of the enzymes responsible for the synthesis of this molecule could unveil novel metabolic pathways and potentially new targets for therapeutic intervention, particularly in diseases characterized by altered pyrimidine metabolism, such as cancer.[11]

The study of this and other non-canonical pyrimidine derivatives will undoubtedly deepen our understanding of the complexity and adaptability of cellular metabolism. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exciting challenge of mapping the uncharted territories of the metabolic world.

References

- Wolfenden, R., & Snider, M. J. (2018). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 140(17), 5865-5871.

-

Grokipedia. (n.d.). Pyrimidine oxygenase. Retrieved from [Link]

-

Wikipedia. (2023). Pyrimidine metabolism. Retrieved from [Link]

- O'Donovan, G. A., & Neuhard, J. (1970). Pyrimidine metabolism in microorganisms. Bacteriological reviews, 34(3), 278.

- Sigoillot, F. D., Evans, D. R., & Guy, H. I. (2002). Pyrimidine biosynthetic enzyme CAD: its function, regulation, and diagnostic potential. The international journal of biochemistry & cell biology, 34(11), 1333-1337.

- Deng, W., et al. (2025). Identification of pyrimidine metabolism-based molecular subtypes and prognostic signature to predict immune landscape and guide clinical treatment in prostate cancer. Annals of Medicine, 57(1), 2449584.

- Di Pierro, D., et al. (2015). Enzymology of Pyrimidine Metabolism and Neurodegeneration. Current medicinal chemistry, 22(23), 2689-2696.

- Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(16), 4246-4253.

-

Pharmapproach. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

-

van Gennip, A. H., et al. (2006). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Retrieved from [Link]

-

Tooth Fairy Tutor. (2023, March 20). Pyrimidine Synthesis: De Novo Pathway (UMP, UDP, UTP) | Biochemistry [Video]. YouTube. Retrieved from [Link]

-

Catalyst University. (2017, April 21). Pyrimidine (U & C) Biosynthesis [Video]. YouTube. Retrieved from [Link]

- Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. The Biochemical journal, 140(2), 265.

-

Wikipedia. (2023). Pyrimidine. Retrieved from [Link]

- Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1148.

-

Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361). Retrieved from [Link]

-

Moof University. (2018, March 27). Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. youtube.com [youtube.com]

- 7. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of pyrimidine metabolism-based molecular subtypes and prognostic signature to predict immune landscape and guide clinical treatment in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydroxy-pyrimidine-4-carboxylic acid is a multifaceted pyrimidine derivative with significant potential in medicinal chemistry and drug development. A thorough structural elucidation is paramount for understanding its biological activity and for the development of new therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular architecture of such compounds. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for this compound, offering insights into the chemical environment of each nucleus. Furthermore, a detailed, field-proven experimental protocol for the acquisition of high-quality NMR spectra is presented, ensuring reproducibility and accuracy in your research endeavors.

Introduction: The Significance of this compound and the Role of NMR

Pyrimidine derivatives are a cornerstone in the development of a wide array of therapeutic agents, owing to their presence in biologically crucial molecules.[2] The title compound, this compound, possesses a unique substitution pattern that suggests its potential as a bioactive molecule. The hydroxyl groups at the 5 and 6 positions, combined with the carboxylic acid at the 4-position, create a molecule with multiple sites for potential biological interactions.

Given the nuanced structural features of this molecule, a robust and precise analytical methodology is essential for its characterization. ¹H and ¹³C NMR spectroscopy stand as the premier techniques for providing a detailed atomic-level map of the molecular structure in solution.[1] By analyzing the chemical shifts, coupling constants, and signal intensities, one can deduce the precise arrangement of atoms and the electronic environment within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally acquired spectra for this compound, the following data is predicted based on established NMR principles and comparison with structurally related pyrimidine derivatives and carboxylic acids.[3][4][5] These predictions serve as a robust guideline for researchers seeking to identify and characterize this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H2 | 8.0 - 8.5 | Singlet (s) | 1H | The proton at the 2-position is expected to be deshielded due to the inductive effect of the two adjacent nitrogen atoms. |

| 5-OH | 9.0 - 11.0 | Broad Singlet (br s) | 1H | The chemical shift of hydroxyl protons can be highly variable and is dependent on solvent, concentration, and temperature. Expected to be broad due to exchange. |

| 6-OH | 9.0 - 11.0 | Broad Singlet (br s) | 1H | Similar to the 5-OH proton, its chemical shift is variable and the signal is likely to be broad. |

| COOH | 12.0 - 14.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is typically highly deshielded and appears as a broad singlet.[4][5] Its signal will disappear upon D₂O exchange. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 145 - 155 | This carbon is situated between two nitrogen atoms, leading to a significant downfield shift. |

| C4 | 160 - 170 | The attachment of the electron-withdrawing carboxylic acid group and the ring nitrogens will cause this carbon to be significantly deshielded. |

| C5 | 140 - 150 | The hydroxyl group will cause a downfield shift. |

| C6 | 155 - 165 | The presence of the hydroxyl group and the adjacent nitrogen will result in a downfield chemical shift. |

| COOH | 165 - 175 | Carboxylic acid carbons typically resonate in this downfield region.[4][5] |

In-depth Spectral Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, with four distinct signals. The proton at the C2 position is anticipated to be the most downfield of the aromatic protons due to the strong deshielding effect of the two flanking nitrogen atoms. The protons of the two hydroxyl groups and the carboxylic acid are all exchangeable and are expected to appear as broad singlets. Their exact chemical shifts are highly dependent on the experimental conditions, particularly the solvent and concentration.[6] A key confirmatory experiment would be the addition of a drop of D₂O to the NMR tube, which would result in the disappearance of the -OH and -COOH proton signals due to deuterium exchange.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbons of the pyrimidine ring are all expected to be in the downfield region of the spectrum due to the influence of the electronegative nitrogen and oxygen atoms. The C4, C5, and C6 carbons will be significantly deshielded by the directly attached oxygen and nitrogen atoms. The carboxylic acid carbon will appear at the lowest field, which is characteristic for this functional group.[4][5]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity will aid in the dissolution of the polar analyte, and its ability to form hydrogen bonds will help in observing the exchangeable protons of the hydroxyl and carboxylic acid groups.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[1]

For ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of 0 to 15 ppm.

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with single lines for each carbon.

-

Number of Scans (NS): 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

Lightner, D. A. (n.d.). Carboxylic acid ionization constants by 19F NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H- and 13 C-NMR chemical shifts for compound 6. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 6b. Retrieved from [Link]

-

Gidaspov, A. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(11), 7436–7444. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

The Owner Societies. (2019). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]

-

Griffith University. (n.d.). Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY). Retrieved from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

PubMed. (n.d.). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. Retrieved from [Link]

-

National Institutes of Health. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

ResearchGate. (2015, August 24). 15N NMR spectroscopy unambiguously establishes the coordination mode of the dIImine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Retrieved from [Link]

-

PubChem. (n.d.). Pyrido(3,4-d)pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

mass spectrometry fragmentation of 5,6-Dihydroxy-pyrimidine-4-carboxylic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5,6-Dihydroxy-pyrimidine-4-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core, a class of molecules central to nucleic acids and numerous pharmacologically active agents.[1] The structural characterization of such molecules is a critical step in drug discovery, metabolomics, and synthetic chemistry. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques like collision-induced dissociation (CID), stands as a premier analytical tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1][2]

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of this compound. We will delve into its ionization characteristics and propose the most probable fragmentation pathways under both negative and positive ion electrospray ionization (ESI), explaining the chemical principles that govern these dissociation patterns. This document is intended to serve as a practical resource for researchers utilizing mass spectrometry for the identification and structural elucidation of pyrimidine derivatives.

Physicochemical Properties and Ionization Behavior

To understand the fragmentation of this compound, we must first consider its structure and how it behaves within the ion source of a mass spectrometer.

-

Molecular Formula: C₅H₄N₂O₄

-

Molecular Weight: 156.1 g/mol [3]

-

Structure: The molecule contains a pyrimidine ring substituted with two hydroxyl groups and one carboxylic acid group. These functional groups are the primary drivers of its ionization and fragmentation behavior. The presence of two ring nitrogens provides basic sites for protonation, while the carboxylic acid and hydroxyl groups provide acidic protons for deprotonation.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[4] The choice between positive and negative ionization mode is critical and depends on the analyte's ability to accept a proton or lose a proton.

-

Negative Ion Mode (ESI⁻): Given the presence of a carboxylic acid group, this molecule is expected to ionize exceptionally well in negative ion mode. The carboxylic acid proton is the most acidic, and its loss results in a stable carboxylate anion, forming the deprotonated molecule [M-H]⁻.[5] This is often the preferred mode for analyzing acidic compounds due to high ionization efficiency and often lower background noise.[6]

-

Positive Ion Mode (ESI⁺): The pyrimidine ring contains two nitrogen atoms which can act as basic sites for protonation, leading to the formation of the protonated molecule [M+H]⁺. While possible, the ionization efficiency may be lower compared to the negative mode due to the electron-withdrawing effects of the hydroxyl and carboxyl substituents.

Predicted Fragmentation Pathways

Fragmentation in a mass spectrometer occurs when energetically unstable molecular ions break down into smaller, more stable pieces.[7] The resulting pattern of fragment ions is a fingerprint that can be used for structural confirmation. The fragmentation of substituted pyrimidines is largely dictated by the nature and position of the substituents on the ring.[1]

Negative Ion Mode (ESI⁻) Fragmentation

The fragmentation of the [M-H]⁻ ion (m/z 155) is predicted to be highly characteristic and dominated by the carboxylate group.

-

Primary Fragmentation: Decarboxylation: The most facile and dominant fragmentation pathway for the [M-H]⁻ ion is the neutral loss of carbon dioxide (CO₂, 44 Da). This is a classic fragmentation for deprotonated carboxylic acids, driven by the formation of a stable product ion.[8] This loss results in a highly stable fragment ion at m/z 111.

-

Secondary Fragmentation: The resulting m/z 111 fragment, a dihydroxypyrimidine anion, may undergo further fragmentation through ring cleavage. A plausible subsequent loss is that of carbon monoxide (CO, 28 Da), a common fragmentation for pyrimidine derivatives, leading to a fragment at m/z 83.[9]

Caption: Predicted ESI⁺ fragmentation of this compound.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted ions for high-resolution mass spectrometry analysis.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |

| Negative (ESI⁻) | 155.01 | 111.02 | CO₂ (44.00 Da) |

| 83.02 | CO₂ + CO (71.99 Da) | ||

| Positive (ESI⁺) | 157.02 | 139.01 | H₂O (18.01 Da) |

| 129.02 | CO (28.00 Da) | ||

| 112.03 | •COOH (45.01 Da) | ||

| 111.02 | H₂O + CO (46.01 Da) |

Experimental Protocol for MS/MS Analysis

To validate these predicted pathways, a robust experimental protocol is essential. This protocol is designed to be a self-validating system for the characterization of this compound.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of methanol and deionized water.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. For negative ion mode, adding 0.1% ammonium hydroxide can enhance deprotonation. For positive ion mode, adding 0.1% formic acid can enhance protonation.

Mass Spectrometry Parameters

-

Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization: Electrospray Ionization (ESI), run in separate positive and negative mode acquisitions.

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

-

Source Parameters (Typical Starting Points):

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

-

Source Temperature: 120 °C [1] * Desolvation Gas (N₂) Flow: 8 L/min

-

Desolvation Temperature: 350 °C

-

-

MS¹ Scan:

-

Scan Range: m/z 50-300

-

Acquisition Rate: 1 spectrum/sec

-

-

MS² (Tandem MS) Scan:

-

Precursor Ion Selection: Isolate the [M-H]⁻ ion (m/z 155.01) in negative mode and the [M+H]⁺ ion (m/z 157.02) in positive mode.

-

Activation: Collision-Induced Dissociation (CID) with Argon.

-

Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.

-

Caption: A generalized workflow for the MS/MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow distinct and informative pathways depending on the ionization mode. In negative ion mode, a characteristic and dominant loss of CO₂ is expected, providing a clear diagnostic marker. In positive ion mode, a more complex pattern involving losses of water, carbon monoxide, and the carboxyl radical is anticipated. By leveraging high-resolution tandem mass spectrometry and the systematic experimental approach outlined herein, researchers can confidently identify this molecule and elucidate its structure. This guide provides the foundational expertise and authoritative grounding necessary for the successful application of mass spectrometry in the analysis of complex pyrimidine derivatives.

References

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4, 834-841.

- PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Journal of Chemical and Pharmaceutical Research, 6(5), 999-1007.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support Team.

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.

- Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.

- Zhang, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883.

- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- ChemicalBook. (n.d.). 5,6-DIHYDROXY-2-PHENYL-PYRIMIDINE-4-CARBOXYLIC ACID.

- Problems in Chemistry. (2023).

- Chemistry LibreTexts. (2023).

- University of Arizona. (n.d.).

- Rodrigues Filho, E., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-7.

- PubChem. (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid.

- Little, J. L. (2008). Understanding MS/MS fragmentation pathways of small molecular weight molecules.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 4,6-Dihydroxypyrimidine-2-carboxylic acid.

- ChemicalBook. (n.d.). This compound CAS#: 52412-10-9.

- ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability.

- Petersson, G. (1970).

- Mandal, M. K., & Bhowmick, A. K. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- Cooks, R. G., & Yan, X. (2016). Mechanisms of ionization and of chemical reactions in charged microdroplets. Chemical Science, 7(8), 4945-4955.

- Bashir, S., et al. (2009). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 20(4), 620-625.

- Giesbrecht, P. K., & Wetzel, S. J. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 32(8), 2123-2134.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Solubility of 5,6-Dihydroxy-pyrimidine-4-carboxylic Acid

Executive Summary

5,6-Dihydroxy-pyrimidine-4-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its solubility, which dictates formulation strategies, reaction kinetics, and bioavailability. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. We will explore theoretical principles, present qualitative solubility data, and provide a robust, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this molecule's behavior in various solvent systems.

Introduction to this compound

This compound belongs to the pyrimidine class of compounds, which are foundational components of nucleic acids (DNA and RNA)[1]. The molecule's structure is characterized by a pyrimidine ring substituted with two hydroxyl groups and a carboxylic acid group. This unique combination of functional groups imparts a high degree of polarity and the capacity for extensive hydrogen bonding, which are the primary determinants of its solubility profile.

Understanding the solubility of this compound is critical for:

-

Drug Development: Solubility is a key factor in drug absorption and bioavailability. Poor solubility can hinder the development of effective oral medications.

-

Chemical Synthesis: Selecting an appropriate solvent is crucial for achieving optimal reaction conditions, yields, and purity.

-

Material Science: The ability to dissolve and recrystallize the compound is essential for creating materials with desired properties.

Physicochemical Properties

The solubility of a compound is a direct consequence of its molecular structure and resulting physical properties. For this compound, the key parameters are:

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₅H₄N₄O₄ | Indicates a small molecule with a high proportion of heteroatoms (N, O). |

| Molecular Weight | ~172.11 g/mol | A relatively low molecular weight generally favors solubility. |

| Functional Groups | Carboxylic Acid (-COOH), 2x Hydroxyl (-OH), Pyrimidine Ring | These groups are highly polar and act as both hydrogen bond donors and acceptors, strongly influencing interaction with polar solvents. |

| pKa | The carboxylic acid group is acidic, and the pyrimidine nitrogens are weakly basic. The pKa of the carboxylic acid is estimated to be in the range of 2-4, while the hydroxyl groups are weakly acidic.[2] | The ionization state, and thus solubility, will be highly dependent on the pH of the medium.[1][3] |

| Predicted LogP | Values are generally negative, indicating hydrophilicity. | A negative LogP suggests a preference for polar (aqueous) solvents over nonpolar (lipid-like) solvents. |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent.

-

Hydrogen Bonding: The presence of two hydroxyl groups and a carboxylic acid group allows the molecule to form strong hydrogen bonds. Polar protic solvents like water, ethanol, and methanol, which can also form hydrogen bonds, are therefore expected to be effective solvents.

-

Dipole-Dipole Interactions: The molecule is highly polar due to its electronegative oxygen and nitrogen atoms. Polar aprotic solvents such as DMSO and DMF can engage in dipole-dipole interactions, contributing to solubility.

-

Ionization (pH-Dependent Solubility): The carboxylic acid group can be deprotonated to form a highly soluble carboxylate salt in basic conditions.[3][4] Conversely, in acidic solutions, the pyrimidine nitrogens can be protonated, which may also increase solubility.[3] This makes pH a critical factor in aqueous systems.

Sources

An In-Depth Technical Guide to the Tautomeric Landscape of 5,6-Dihydroxy-pyrimidine-4-carboxylic Acid

Executive Summary

5,6-Dihydroxy-pyrimidine-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its chemical behavior, particularly its ability to exist in multiple tautomeric forms, is of paramount importance for its interaction with biological targets, as well as its physicochemical properties such as solubility and stability. This guide provides a comprehensive technical overview of the tautomeric forms of this molecule, drawing upon established principles of pyrimidine chemistry and computational and experimental methodologies. We will delve into the structural possibilities, the factors governing their equilibrium, and the analytical techniques employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced chemistry of pyrimidine derivatives.

Introduction to Tautomerism in Pyrimidine Systems

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1][2] In the realm of heterocyclic chemistry, and particularly for purine and pyrimidine bases, tautomerism plays a critical role in their biological function and has implications for mutagenesis.[3][4] The most common form of tautomerism in these systems is prototropic tautomerism, which involves the migration of a proton.[2] For pyrimidine derivatives containing hydroxyl groups, the primary tautomeric relationship is the keto-enol equilibrium.[2][5] The position of this equilibrium can be significantly influenced by the molecular environment, including solvent polarity and pH.[3][4]

The predominant tautomeric form of a molecule dictates its hydrogen bonding capabilities, molecular shape, and electronic properties. Consequently, understanding and controlling the tautomeric landscape is a cornerstone of rational drug design.

The Tautomeric Forms of this compound

Based on its chemical structure, this compound can theoretically exist in several tautomeric forms. The presence of two hydroxyl groups at positions 5 and 6, and the pyrimidine ring itself, allows for a complex set of equilibria. The primary tautomeric considerations for this molecule are the keto-enol and lactam-lactim forms.

The principal tautomeric forms are hypothesized to be:

-

The Diketo Form: This form is often the most stable for related dihydroxypyrimidines, such as barbituric acid, in the solid state.[3][4]

-

The Keto-Enol Forms: Several keto-enol tautomers are possible, with one of the hydroxyl groups existing as a carbonyl and the other as an enol.

-

The Dienol Form: Both hydroxyl groups are in their enol form.

The carboxylic acid group at position 4 introduces further complexity, with the potential for intramolecular hydrogen bonding to stabilize certain tautomers.

Visualization of Tautomeric Equilibria

The interconversion between the major tautomeric forms can be visualized as a network of proton transfer reactions.

Caption: Tautomeric equilibria for this compound.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers, especially when experimental isolation and characterization are challenging.[6][7] Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), have been shown to provide reliable energy predictions for pyrimidine systems.[8]

Rationale for Computational Approaches

Computational methods allow for the systematic evaluation of the energies of all possible tautomers in both the gas phase and in solution, using solvent models like the SM8 aqueous solvent model.[8] This approach can identify the most stable tautomer(s) and provide insights into the factors that stabilize them, such as intramolecular hydrogen bonding and electronic delocalization.[6]

Summary of Expected Relative Stabilities

| Tautomeric Form | Expected Relative Stability (Gas Phase) | Expected Relative Stability (Aqueous Solution) |

| Diketo | Likely to be highly stable | Predominantly stable due to favorable solvation |

| Keto-Enol | Intermediate stability | Population may increase depending on specific H-bonding |

| Dienol | Likely to be the least stable | Likely to be the least stable |

Note: This table is predictive and based on general principles of pyrimidine tautomerism. Specific computational studies are required for quantitative analysis.

Experimental Characterization of Tautomeric Forms

Several analytical techniques can be employed to experimentally determine the predominant tautomeric form(s) of this compound in different states (solid and solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for tautomer analysis in solution.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.[3][4]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Analysis:

-

¹H NMR: The chemical shifts and coupling constants of the ring protons and any N-H or O-H protons can provide evidence for the predominant tautomer. For example, the presence of a signal corresponding to a vinyl proton would suggest an enol form, while an N-H proton signal would be indicative of a keto (lactam) form.

-

¹³C NMR: The chemical shifts of the carbonyl carbons (in the keto form) versus the enolic carbons (C-OH) are distinct and highly informative.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying tautomeric equilibria in solution by observing shifts in the absorption maxima (λ_max) under different conditions.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of the compound and dilute it in a series of solvents with varying polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Spectral Analysis: Different tautomers possess different conjugated systems and will therefore exhibit distinct λ_max values. Changes in the absorption spectra with solvent polarity can indicate a shift in the tautomeric equilibrium.

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence for the tautomeric form present in the solid state.[3]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent.

-

Data Collection: Collect X-ray diffraction data from a single crystal.

-

Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic positions and connectivity, which will reveal the tautomeric form. For many hydroxypyrimidines, the keto form is favored in the solid state.[9]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another. For instance, polar protic solvents are likely to favor the more polar keto forms.[3][4]

-

pH and Ionization State: The protonation or deprotonation of the molecule can significantly alter the tautomeric preference. The basicity of the pyrimidine ring is influenced by the substituents and the tautomeric form.[10]

-

Temperature: Temperature can affect the position of the equilibrium, although the energy differences between tautomers are often small.

Implications for Drug Development

The tautomeric form of this compound will have a profound impact on its biological activity. The arrangement of hydrogen bond donors and acceptors is critical for molecular recognition at a receptor binding site. Furthermore, physicochemical properties such as solubility, lipophilicity, and pKa are all dependent on the predominant tautomer. A thorough understanding of the tautomeric behavior of this molecule is therefore essential for its successful development as a therapeutic agent.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a combination of intrinsic structural factors and environmental influences. While the diketo form is anticipated to be a major contributor to the tautomeric equilibrium, especially in the solid state and polar solvents, a comprehensive analysis using both computational and experimental methods is necessary for a complete understanding. The methodologies outlined in this guide provide a robust framework for the characterization of the tautomeric landscape of this and related pyrimidine derivatives, which is a critical step in the journey of drug discovery and development.

References

- Shugar, D., & Kierdaszuk, B. (n.d.).

- (2025). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry.

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed.

- Les, A., & Adamowicz, L. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives.

- (n.d.).

- (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone.

- (n.d.). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. Benchchem.

- (2025). New light on tautomerism of purines and pyrimidines and its biological and genetic implications.

- (n.d.). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC - NIH.

- (n.d.). This compound CAS#: 52412-10-9. ChemicalBook.

- (n.d.). Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers. Benchchem.

- (n.d.). Role of tautomerism in RNA biochemistry. PMC - NIH.

- (n.d.). This compound amide | 954240-93-8. Sigma-Aldrich.

- Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed.

- (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST WebBook.

- (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

- (n.d.).

- (n.d.). 4-Pyrimidinecarboxylic acid 31462-59-6. Sigma-Aldrich.

- (n.d.). 5,6-dihydroxyuracil. DNAmod.

- (n.d.). 1,2,3,6-Tetrahydro-5-nitro-2,6-dioxo-4-pyrimidinecarboxylic acid. PubChem.

Sources

- 1. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

enzymatic assay using 5,6-Dihydroxy-pyrimidine-4-carboxylic acid

Enzymatic Assay of Pyrimidine Dehydrogenase Activity using 5,6-Dihydroxy-pyrimidine-4-carboxylic acid

Abstract

This application note provides a comprehensive protocol for the enzymatic assay of pyrimidine dehydrogenase activity using the substrate analog this compound. The assay is based on the spectrophotometric measurement of the reduction of a tetrazolium salt, which forms a colored formazan product, proportional to the enzymatic activity. This document offers a detailed methodology, including reagent preparation, step-by-step assay procedure, data analysis, and troubleshooting guidelines. The protocol is intended for researchers, scientists, and drug development professionals investigating pyrimidine metabolism and screening for potential inhibitors of pyrimidine dehydrogenases.

Introduction: The Rationale and the Assay Principle

The catabolism of pyrimidines is a fundamental biological process, and the enzymes involved represent potential therapeutic targets.[1] The reductive pathway of pyrimidine degradation is a key route for breaking down uracil and thymine.[2][3] A crucial step in this pathway is the reduction of the pyrimidine ring, a reaction catalyzed by dihydropyrimidine dehydrogenase (DPD).[1][4]

While natural substrates for these enzymes are well-known, synthetic analogs can be powerful tools for studying enzyme kinetics, mechanism, and for screening potential inhibitors. This compound is a pyrimidine derivative whose dihydroxy nature suggests it could serve as a substrate for a dehydrogenase. This application note describes a novel assay using this compound to measure the activity of a generic pyrimidine dehydrogenase.

The assay principle is based on the enzymatic oxidation of this compound. The electrons released from this oxidation are transferred to a series of electron carriers, ultimately reducing a tetrazolium salt (WST-1) to a water-soluble formazan dye. The intensity of the color of the formazan product, measured at its absorbance maximum, is directly proportional to the enzyme's activity.

Visualizing the Proposed Enzymatic Reaction

Figure 1: Proposed enzymatic oxidation of this compound and subsequent colorimetric detection.

Materials and Reagents

Equipment

-

Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 450 nm

-

Incubator or water bath set to 37°C

-

Calibrated micropipettes

-

96-well microplates (clear, flat-bottom)

-

Vortex mixer

-

pH meter

Reagents

-

This compound (CAS No. can be found from suppliers[5][6][7])

-

Recombinant or purified pyrimidine dehydrogenase (e.g., Dihydropyrimidine Dehydrogenase)

-

WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)

-

1-Methoxy PMS (1-Methoxy-5-methylphenazinium methyl sulfate)

-

Potassium phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Ultrapure water

Experimental Protocol

Reagent Preparation

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C.

-

WST-1 Stock Solution (5 mM): Dissolve WST-1 in ultrapure water. Protect from light and store at 4°C.

-

1-Methoxy PMS Stock Solution (1 mM): Dissolve 1-Methoxy PMS in ultrapure water. Protect from light and store at 4°C.

-

Enzyme Solution: Dilute the pyrimidine dehydrogenase to the desired concentration in Assay Buffer. Keep on ice.

Assay Procedure (96-well plate format)

-

Prepare the Reaction Mix: For each well, prepare a master mix containing:

-

Assay Buffer

-

WST-1 (final concentration 0.2 mM)

-

1-Methoxy PMS (final concentration 0.02 mM)

-

-

Set up the Assay Plate:

-

Blank wells: Add 180 µL of the Reaction Mix and 10 µL of Assay Buffer (in place of the enzyme).

-

Control wells (No Substrate): Add 170 µL of the Reaction Mix and 20 µL of the Enzyme Solution.

-